
Sodium tetrakis(2,4-dimethylphenyl)borate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium tetrakis(2,4-dimethylphenyl)borate is an organoboron compound with the chemical formula C32H36BNa. It is a white crystalline powder that is soluble in organic solvents. This compound is known for its role as a non-coordinating anion in various chemical reactions, particularly in the field of organometallic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Sodium tetrakis(2,4-dimethylphenyl)borate can be synthesized through the reaction of sodium tetrafluoroborate with 2,4-dimethylphenylmagnesium bromide. The reaction is typically carried out in an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
NaBF4+4C8H9MgBr→NaB(C8H9)4+4MgBrF
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization and solvent extraction to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Sodium tetrakis(2,4-dimethylphenyl)borate primarily undergoes substitution reactions. It is stable under a variety of conditions but can participate in reactions where it acts as a ligand or a counterion.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and aryl halides. The reactions are typically carried out in polar solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).
Reaction Conditions: These reactions often require the presence of a catalyst, such as palladium or nickel complexes, and are conducted under inert atmospheres to prevent unwanted side reactions.
Major Products
The major products of these reactions are typically organometallic complexes where this compound acts as a stabilizing anion.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, sodium tetrakis(2,4-dimethylphenyl)borate is used as a non-coordinating anion in the synthesis of various organometallic complexes. It helps stabilize highly reactive cationic species, making it valuable in catalytic processes and reaction mechanisms.
Biology and Medicine
While its direct applications in biology and medicine are limited, the compound’s role in stabilizing reactive intermediates can be crucial in the synthesis of pharmaceuticals and biologically active molecules.
Industry
In industrial applications, this compound is used in the production of polymers and advanced materials. Its ability to stabilize cationic species makes it useful in polymerization reactions and the development of new materials with unique properties.
Wirkmechanismus
Sodium tetrakis(2,4-dimethylphenyl)borate exerts its effects primarily through its role as a non-coordinating anion. It stabilizes cationic intermediates by providing a counterion that does not interfere with the active site of the reaction. This stabilization is crucial in many catalytic processes, allowing for the formation of highly reactive species that can undergo further transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Sodium tetrakis(4-fluorophenyl)borate
- Sodium tetrakis(3,5-bis(trifluoromethyl)phenyl)borate
- Potassium tetrakis(4-chlorophenyl)borate
Uniqueness
Sodium tetrakis(2,4-dimethylphenyl)borate is unique due to the presence of the 2,4-dimethylphenyl groups, which provide steric hindrance and influence the compound’s reactivity and stability. Compared to similar compounds, it offers a different balance of electronic and steric properties, making it suitable for specific applications where other borates might not perform as well.
Eigenschaften
Molekularformel |
C32H36BNa |
|---|---|
Molekulargewicht |
454.4 g/mol |
IUPAC-Name |
sodium;tetrakis(2,4-dimethylphenyl)boranuide |
InChI |
InChI=1S/C32H36B.Na/c1-21-9-13-29(25(5)17-21)33(30-14-10-22(2)18-26(30)6,31-15-11-23(3)19-27(31)7)32-16-12-24(4)20-28(32)8;/h9-20H,1-8H3;/q-1;+1 |
InChI-Schlüssel |
SYTYTDPNFVDMMG-UHFFFAOYSA-N |
Kanonische SMILES |
[B-](C1=C(C=C(C=C1)C)C)(C2=C(C=C(C=C2)C)C)(C3=C(C=C(C=C3)C)C)C4=C(C=C(C=C4)C)C.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


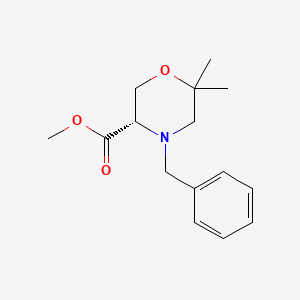
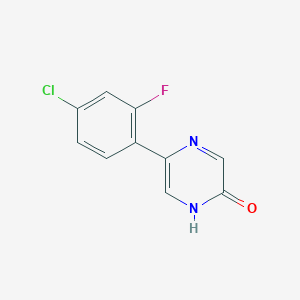

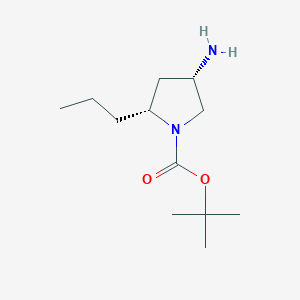
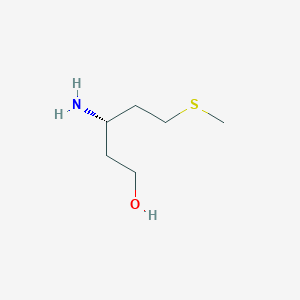



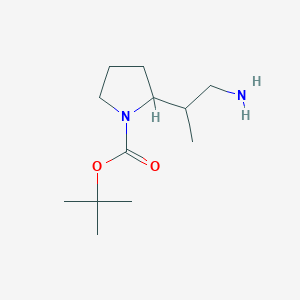
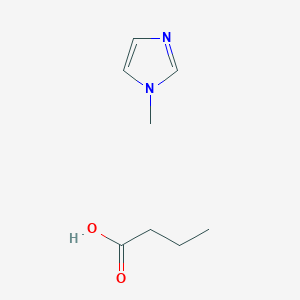
![tert-Butyl (R)-7-amino-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide](/img/structure/B12944741.png)

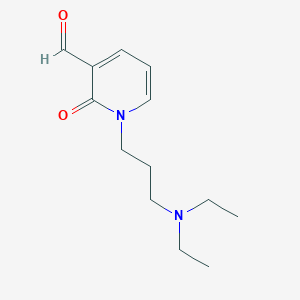
![[(6S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-yl] N-[4-(trifluoromethyl)phenyl]carbamate](/img/structure/B12944745.png)
